
2-(5-Fluoro-pyridin-3-YL)-ethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Fluoro-pyridin-3-YL)-ethylamine is a chemical compound . It is a derivative of pyridine, which is a basic heterocyclic organic compound . The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them have better performance .
Synthesis Analysis
The synthesis of fluorinated pyridines has attracted more and more attention from biologists and chemists . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem .Chemical Reactions Analysis
Due to their electron-rich aromatic structure, nucleophilic (radio)fluorination of pyridines is challenging . In a paper, the first example of direct fluorination of a pyridine N-oxide to produce a meta fluorinated pyridine was described .Applications De Recherche Scientifique
Synthesis and Characterization
Research has focused on synthesizing novel compounds for diverse applications, such as the development of new N-substituted pyridin-2(1H)-one derivatives for potential antibacterial properties. For instance, Sharma et al. (2016) synthesized a series of novel N-substituted pyridin-2(1H)-one derivatives, highlighting the versatility of pyridine derivatives in chemical synthesis and their potential application in developing new antibacterial agents Sharma, Yadav, Chand, & Sharma, 2016.
Catalysis and Material Science
Compounds related to 2-(5-Fluoro-pyridin-3-yl)-ethylamine have been explored as catalysts in chemical reactions and materials science. For example, Nyamato, Ojwach, & Akerman (2015) investigated the potential of (imino)pyridine palladium(II) complexes as selective catalysts for ethylene dimerization, demonstrating the role of pyridine derivatives in developing new catalytic systems Nyamato, Ojwach, & Akerman, 2015.
Medicinal Chemistry and Drug Development
Significant efforts have been made to discover and optimize compounds with pyridine moieties for therapeutic applications. Staroń et al. (2019) conducted a virtual screening campaign that identified structurally new compounds active at 5-HT6R, leading to the discovery of dual 5-HT6/5-HT2A receptor ligands with pro-cognitive properties, showcasing the potential of pyridine derivatives in developing novel therapeutics for cognitive disorders Staroń et al., 2019.
Corrosion Inhibition
Research has also extended to the application of pyridine derivatives in corrosion inhibition. Das et al. (2017) explored cadmium(II) Schiff base complexes derived from pyridine compounds for their corrosion inhibition properties on mild steel, bridging the gap between coordination chemistry and materials engineering Das et al., 2017.
Biocatalysis
The application of pyridine derivatives in biocatalysis has been explored, with Meadows et al. (2013) reporting the efficient synthesis of (S)-1-(5-fluoropyrimidin-2-yl)ethylamine using an ω-transaminase biocatalyst in a two-phase system, demonstrating the integration of biocatalysis in synthetic organic chemistry Meadows et al., 2013.
Propriétés
IUPAC Name |
2-(5-fluoropyridin-3-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2/c8-7-3-6(1-2-9)4-10-5-7/h3-5H,1-2,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYEMPLCYHAFSAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1F)CCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

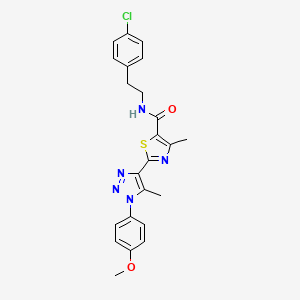
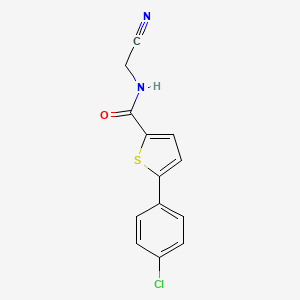
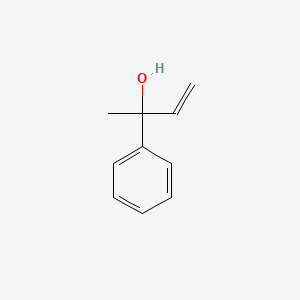
![2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2635066.png)

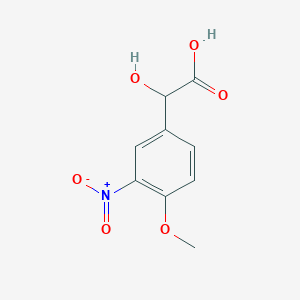
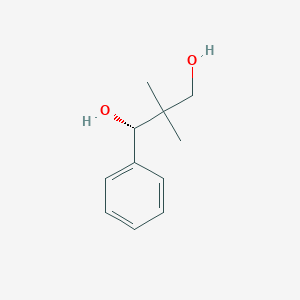
![N-(2,3-dimethoxy-2-methylpropyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2635071.png)
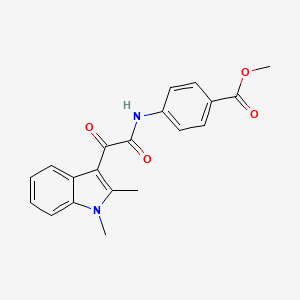
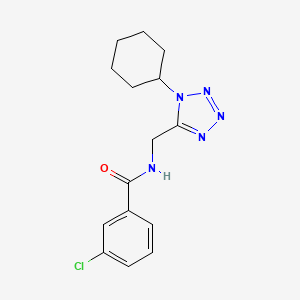
![3-Methyl-2-(3-methylbutyl)-1-(2-morpholin-4-ylethylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2635074.png)
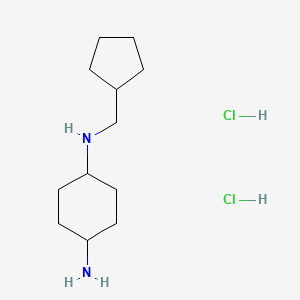

![3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanamide dihydrochloride](/img/structure/B2635082.png)